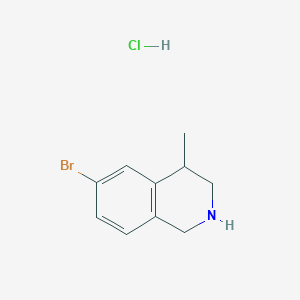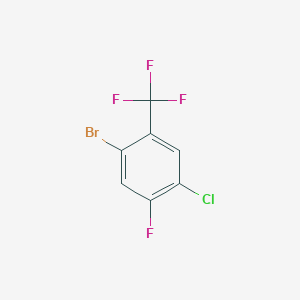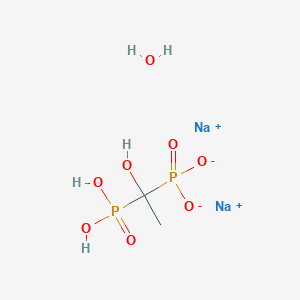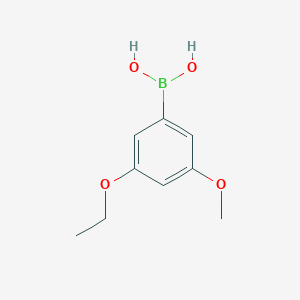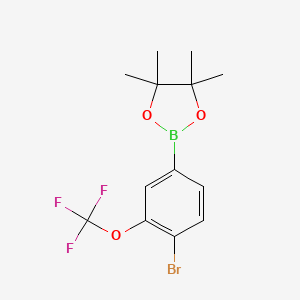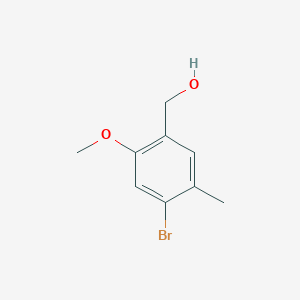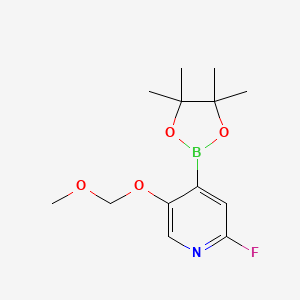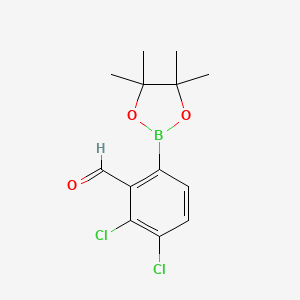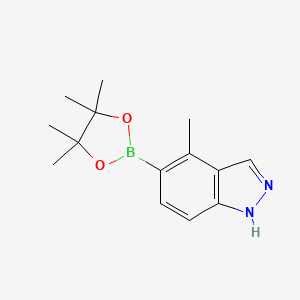
4-Methyl-1H-indazole-5-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Methyl-1H-indazole-5-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2121514-47-2 . It has a molecular weight of 258.13 . The IUPAC name for this compound is 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole . It is stored at a temperature of 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H19BN2O2/c1-9-10-8-16-17-12(10)7-6-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) .
Chemical Reactions Analysis
Pinacol boronic esters are involved in several reactions. For example, they are used in Suzuki–Miyaura coupling . They are also involved in the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 258.13 .
科学研究应用
4-Methyl-1H-indazole-5-boronic acid pinacol ester has been studied for its potential applications in a variety of scientific research fields. It has been found to be a useful reagent and catalyst in organic synthesis reactions, as it is able to facilitate the formation of C–C and C–N bonds. Additionally, this compound has been found to be a useful tool in the synthesis of biologically active compounds, such as small molecules, peptides, and DNA. Furthermore, this compound has been studied for its potential applications in gene therapy, as it is able to bind to DNA and act as a transcription factor.
作用机制
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is involved in various chemical transformations. This process involves the removal of the boron moiety from the compound, which can be challenging due to the increased stability of boronic esters .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound can pose challenges in terms of bioavailability . The rate of hydrolysis of some boronic esters is known to be influenced by the pH, with the reaction rate considerably accelerated at physiological pH .
Result of Action
The compound’s involvement in various chemical transformations suggests it plays a significant role in the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, the rate of hydrolysis of boronic esters is known to be influenced by the pH of the environment .
实验室实验的优点和局限性
The use of 4-Methyl-1H-indazole-5-boronic acid pinacol ester in lab experiments has several advantages. It is a relatively inexpensive reagent, and it is also easy to synthesize. Additionally, this compound is a versatile compound, as it can be used as a reagent, catalyst, and inhibitor or activator of enzyme activity. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively unstable compound, and it is also prone to hydrolysis. Additionally, this compound is a relatively large molecule, which can make it difficult to work with in small-scale experiments.
未来方向
There are a number of potential future directions for 4-Methyl-1H-indazole-5-boronic acid pinacol ester research. One potential direction is to further study the biochemical and physiological effects of this compound on various biological systems, such as cells and proteins. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential applications in gene therapy and drug discovery. Finally, further research could also be conducted on the synthesis of this compound, as well as the development of new methods for its synthesis.
合成方法
The synthesis of 4-Methyl-1H-indazole-5-boronic acid pinacol ester involves a multi-step process. The first step involves the reaction of 4-methylindazole and boronic acid in the presence of a base, such as pyridine. This reaction produces a diboronic acid intermediate, which is then reacted with a pinacol ester, such as ethyl pinacol ester, in the presence of a catalyst, such as palladium. This reaction produces the desired this compound.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
属性
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-10-8-16-17-12(10)7-6-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMNVEHZQWJBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

